[2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate
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Overview
Description
[2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate is a complex organic compound featuring a thiophene ring, a cyclopropyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Acetate Ester Formation: The final step involves esterification, where the carboxylic acid derivative is reacted with an alcohol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters or amides
Scientific Research Applications
Chemistry
In organic synthesis, [2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the thiophene ring, which is known for its pharmacological properties
Industry
In materials science, the compound’s structural features could be leveraged to create new materials with specific electronic or optical properties. For example, thiophene derivatives are often used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which [2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Cyclopropyl Compounds: Cyclopropyl-containing compounds are known for their stability and unique reactivity.
Acetate Esters: Esters like ethyl acetate are commonly used in organic synthesis and industrial applications.
Uniqueness
What sets [2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and physical properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
[2-methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10(16)18-13(2,3)12(17)15-9-14(5-6-14)11-4-7-19-8-11/h4,7-8H,5-6,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIVOWBPDWDGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1(CC1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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